
Bastadin 20
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Overview
Description
Bastadin 20 is a natural product found in Ianthella basta with data available.
Chemical Reactions Analysis
Methylation of Hydroxyl Groups
Bastadin 20 contains two phenolic and two oxime hydroxyl groups, which undergo methylation under basic conditions.
Reaction Conditions :
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Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)
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Solvent : Dimethylformamide (DMF)
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Product : Tetra-O-methyl ether derivative (C₃₈H₃₆Br₄N₄O₈)
Key Findings :
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Complete methylation is confirmed by MALDI FTMS (m/z 1014.9143, Δmmu 2.1) and ¹H-NMR signals (δ 3.61–4.04 ppm for four methoxy groups) .
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The reaction preserves the macrocyclic core while modifying solubility and receptor-binding properties .
Bromine Substitution Reactions
The tetrabrominated aromatic rings may participate in nucleophilic aromatic substitution (NAS), though experimental evidence is sparse.
Potential Reagents/Conditions :
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Reagents : Sodium methoxide (NaOMe), palladium catalysts
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Solvent : Polar aprotic solvents (e.g., DMSO)
Theoretical Products :
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Debrominated analogs or substitution with -OCH₃/-NH₂ groups.
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Steric hindrance from bromine atoms likely limits reactivity .
Oxidation of Phenolic Hydroxyls
Phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reagents :
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KMnO₄, H₂O₂, or enzymatic systems (e.g., tyrosinase)
Expected Product :
Reduction of Oxime Groups
Oximes may be reduced to secondary amines.
Reagents :
-
Hydrogen gas (H₂) with Pd/C or NaBH₄
Expected Product :
Stability and Degradation
This compound is stable in organic solvents (MeOH, CHCl₃) but degrades in aqueous acidic/basic media:
Condition | Observation | Source |
---|---|---|
Acidic (pH < 3) | Partial hydrolysis of oxime groups | |
Basic (pH > 10) | Deprotonation of phenolic OH; potential ring-opening |
Synthetic Modifications
This compound has been synthesized via macrolactamization of diaryl ether precursors :
Key Steps :
Properties
Molecular Formula |
C34H28Br4N4O8 |
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Molecular Weight |
940.2 g/mol |
IUPAC Name |
(12E,25E)-5,16,21,32-tetrabromo-4,17-dihydroxy-12,25-bis(hydroxyimino)-2,19-dioxa-10,27-diazapentacyclo[28.2.2.220,23.13,7.114,18]octatriaconta-1(32),3,5,7(38),14(37),15,17,20,22,30,33,35-dodecaene-11,26-dione |
InChI |
InChI=1S/C34H28Br4N4O8/c35-21-9-17-1-3-27(21)49-29-15-19(11-23(37)31(29)43)6-8-40-34(46)26(42-48)14-20-12-24(38)32(44)30(16-20)50-28-4-2-18(10-22(28)36)13-25(41-47)33(45)39-7-5-17/h1-4,9-12,15-16,43-44,47-48H,5-8,13-14H2,(H,39,45)(H,40,46)/b41-25+,42-26+ |
InChI Key |
GBHLAOKSDGGNNZ-RIVOPQIESA-N |
Isomeric SMILES |
C1CNC(=O)/C(=N/O)/CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)C/C(=N\O)/C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |
Canonical SMILES |
C1CNC(=O)C(=NO)CC2=CC(=C(C=C2)OC3=C(C(=CC(=C3)CC(=NO)C(=O)NCCC4=CC(=C(C(=C4)Br)O)OC5=C(C=C1C=C5)Br)Br)O)Br |
Synonyms |
astadin 20 bastadin-20 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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